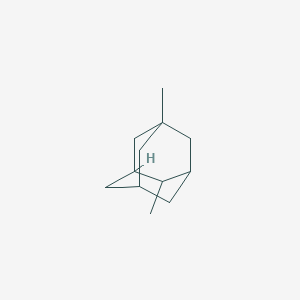
1,4-Dimetiladamantano
Descripción general
Descripción
1,4-Dimethyladamantane is an organic compound with the molecular formula C₁₂H₂₀. It belongs to the adamantane family, which is characterized by a tricyclic cage-like structure. This compound is a derivative of adamantane, where two methyl groups are substituted at the 1 and 4 positions of the adamantane skeleton. The adamantane structure is known for its high stability and rigidity, making its derivatives valuable in various applications.
Aplicaciones Científicas De Investigación
1,4-Dimethyladamantane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold in organic synthesis.
Biology: Studied for its potential use in drug delivery systems due to its stability and ability to encapsulate other molecules.
Medicine: Derivatives of adamantane, including 1,4-dimethyladamantane, are explored for their antiviral and neuroprotective properties.
Industry: Utilized in the production of high-performance lubricants and polymers due to its thermal stability and rigidity.
Mecanismo De Acción
Target of Action
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that 1,4-Dimethyladamantane might interact with its targets through similar mechanisms.
Biochemical Pathways
Adamantane derivatives are known to influence a wide range of biochemical processes due to their unique structural and biological properties .
Pharmacokinetics
The molecular weight of 1,4-dimethyladamantane is 1642872 , which might influence its bioavailability and pharmacokinetic profile.
Result of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials, suggesting a wide range of potential effects .
Action Environment
It’s known that adamantane derivatives can be synthesized via carbocation or radical intermediates, suggesting that the reaction conditions might influence their stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethyladamantane can be synthesized through several methods. One common approach involves the alkylation of adamantane. For instance, adamantane can be reacted with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran.
Another method involves the rearrangement of perhydroacenaphthene. This process uses aluminum chloride as a catalyst and involves the continuous addition of a small amount of water at elevated temperatures (80-100°C). The reaction mixture is then subjected to rectification to obtain pure 1,4-dimethyladamantane .
Industrial Production Methods
Industrial production of 1,4-dimethyladamantane often employs catalytic hydrogenation of precursors like 1,4-dimethylcyclohexane. This method ensures high yield and purity, making it suitable for large-scale production. The process involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyladamantane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions are less common but can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogens like chlorine or bromine using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Chlorine or bromine gas in the presence of light or a catalyst like iron.
Major Products
Oxidation: 1,4-Dimethyladamantanone or 1,4-dimethyladamantanol.
Reduction: 1,4-Dimethyladamantane (unchanged, as reduction is less common).
Substitution: 1,4-Dichloroadamantane or 1,4-dibromoadamantane.
Comparación Con Compuestos Similares
1,4-Dimethyladamantane can be compared with other adamantane derivatives such as:
Adamantane: The parent compound with no methyl substitutions. It is less bulky and has different reactivity.
1,3-Dimethyladamantane: Similar in structure but with methyl groups at the 1 and 3 positions. It has different physical and chemical properties due to the position of the methyl groups.
1,2-Dimethyladamantane: Another isomer with methyl groups at the 1 and 2 positions, leading to different steric and electronic effects.
The uniqueness of 1,4-dimethyladamantane lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for particular applications in research and industry .
Propiedades
IUPAC Name |
1,4-dimethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-8-10-3-9-4-11(8)7-12(2,5-9)6-10/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQFEEYWQQZABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3CC1CC(C3)(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343611 | |
| Record name | 1,4-Dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16267-35-9 | |
| Record name | 1,4-Dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,4-dimethyladamantane in geochemical studies?
A: 1,4-Dimethyladamantane, alongside other adamantane hydrocarbons, serves as a valuable geochemical marker for determining the origin and maturity of crude oils []. These compounds are found in crude oils of various ages and origins, offering insights into the geological history of these deposits.
Q2: How does the concentration of 1,4-dimethyladamantane differ between crude oils originating from different source rocks?
A: Research indicates that crude oils generated in carbonate deposits exhibit a significantly higher concentration of cis-1,4-dimethyladamantane compared to those originating from argillaceous deposits []. This distinction makes the relative abundance of this compound a useful tool for determining the type of source rock from which a particular crude oil originated.
Q3: Are the concentrations of adamantane hydrocarbons in crude oil indicative of a state of equilibrium?
A: Interestingly, adamantanes are present in crude oils in ratios that deviate from equilibrium conditions []. This non-equilibrium distribution provides valuable information about the thermal history and maturation processes that the oil has undergone.
Q4: What other geochemical markers are typically studied alongside 1,4-dimethyladamantane?
A: Researchers often analyze the distribution of adamantanes in conjunction with other biomarkers like steranes []. Comparing these biomarker profiles provides a more comprehensive understanding of the geological origin, thermal maturity, and potential for oil generation in a given area.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


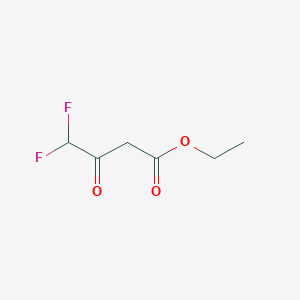
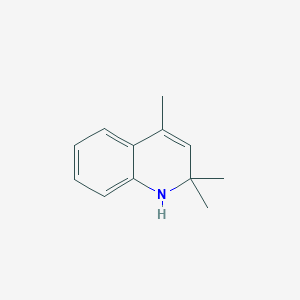

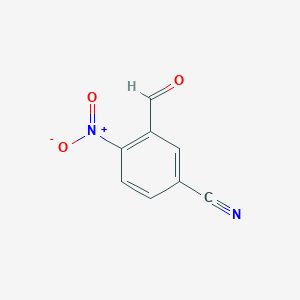
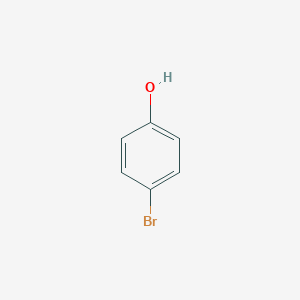
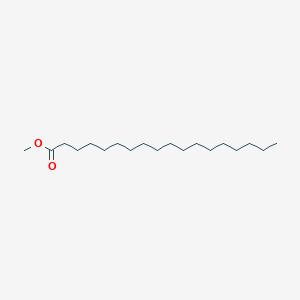

![(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid](/img/structure/B116594.png)
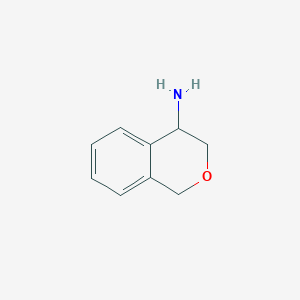

![Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI)](/img/structure/B116600.png)
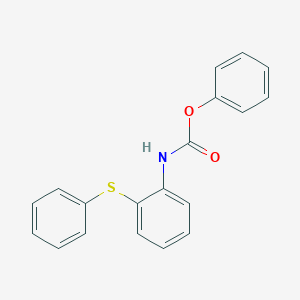
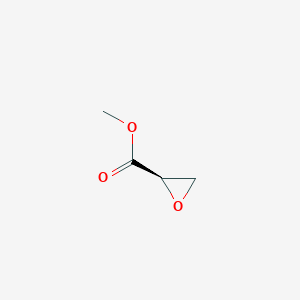
![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)
